![molecular formula C16H16O2S B14203234 5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol CAS No. 873209-44-0](/img/structure/B14203234.png)
5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety. This compound is a derivative of resveratrol, a well-known polyphenol found in various fruits and food products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution can be scaled up for industrial synthesis, involving controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃/H₂SO₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
科学研究应用
5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of stilbenes and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and cardioprotective properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Anti-inflammatory Effects: It inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), reducing inflammation.
相似化合物的比较
Similar Compounds
Orcinol: 5-methylbenzene-1,3-diol, another dihydroxybenzene derivative with distinct chemical properties.
Uniqueness
5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol is unique due to the presence of the ethylsulfanyl group, which imparts specific chemical reactivity and potential biological activities not observed in its analogs .
属性
CAS 编号 |
873209-44-0 |
|---|---|
分子式 |
C16H16O2S |
分子量 |
272.4 g/mol |
IUPAC 名称 |
5-[2-(4-ethylsulfanylphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16O2S/c1-2-19-16-7-5-12(6-8-16)3-4-13-9-14(17)11-15(18)10-13/h3-11,17-18H,2H2,1H3 |
InChI 键 |
GXTUPDOHHVKCDF-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
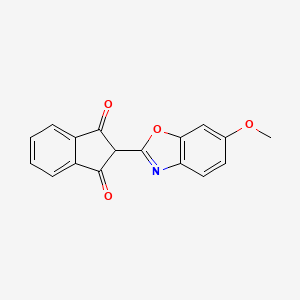
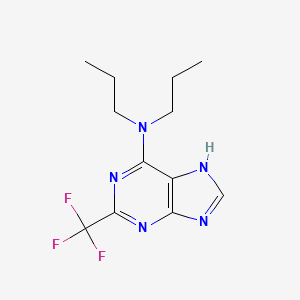
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
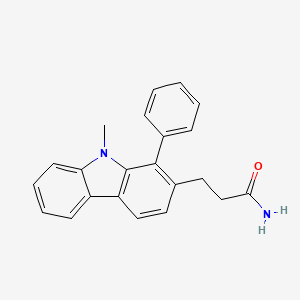
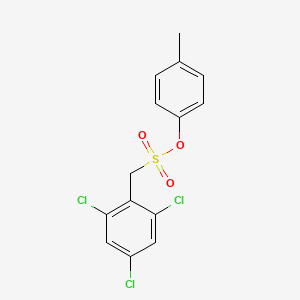

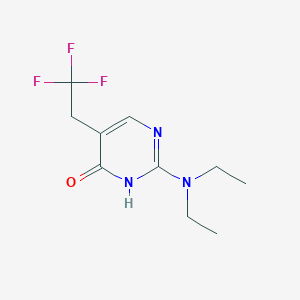
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
![[5-(Cyclohex-2-en-1-ylidene)pent-4-en-1-yl]benzene](/img/structure/B14203214.png)


